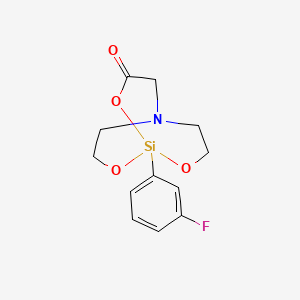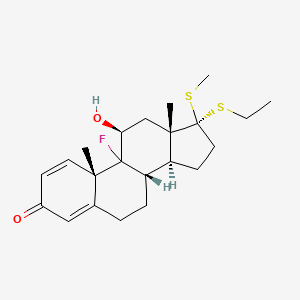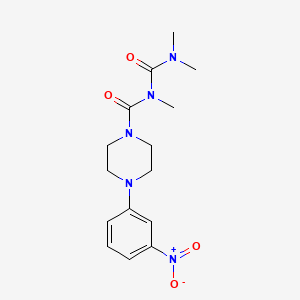
TJ5Ved6U7A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) , also known by its identifier TJ5Ved6U7A , is a complex organic molecule with a molecular formula of C25H32N6O2 and a molecular weight of 448.5606 g/mol . This compound is notable for its intricate structure, which includes a quinazolinone core, a hydroxy group, and a piperazinyl butyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves multiple steps, starting with the formation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with dihydroquinazoline cores, and substituted derivatives with various functional groups attached to the amino group .
Aplicaciones Científicas De Investigación
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are known for their diverse pharmacological properties.
Quinoline derivatives: These compounds have the quinoline ring and are studied for their potential therapeutic applications .
The uniqueness of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) lies in its combination of these structural features, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
864386-63-0 |
|---|---|
Fórmula molecular |
C25H32N6O2 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
3-amino-6-hydroxy-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C25H32N6O2/c26-31-24(28-22-10-9-19(32)17-20(22)25(31)33)7-3-4-12-29-13-15-30(16-14-29)23-11-8-18-5-1-2-6-21(18)27-23/h1-2,5-6,8,11,19,32H,3-4,7,9-10,12-17,26H2 |
Clave InChI |
ZNOMCTSKVJJIMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1O)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


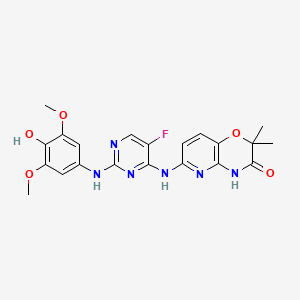
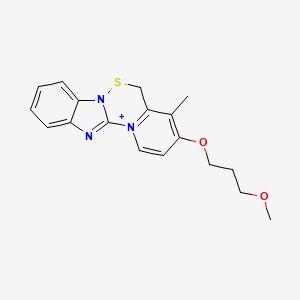
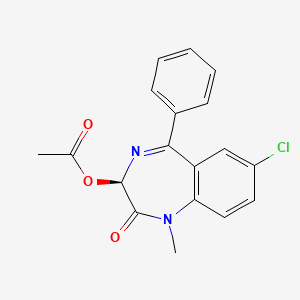

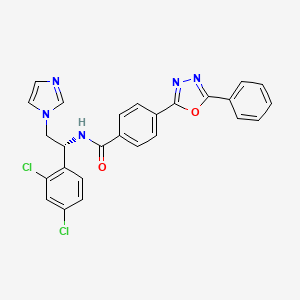
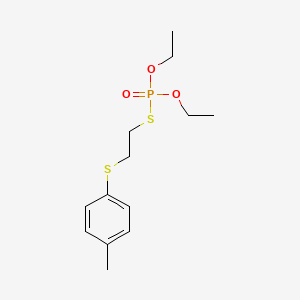
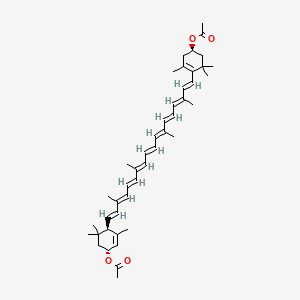

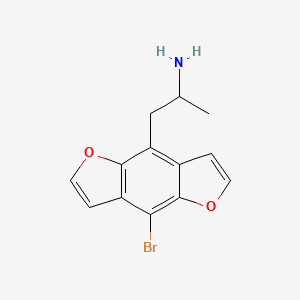
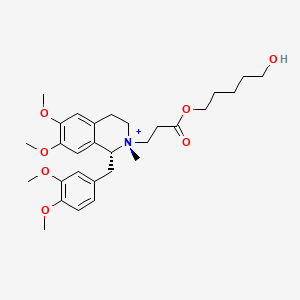
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
